molecular formula C14H10BrFO2 B1345413 4-Bromo-3-fluoro-3'-methoxybenzophenone CAS No. 750633-75-1

4-Bromo-3-fluoro-3'-methoxybenzophenone

Cat. No.: B1345413
CAS No.: 750633-75-1
M. Wt: 309.13 g/mol
InChI Key: DJHOQJWPFZDYMU-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-3’-methoxybenzophenone is an organic compound with the molecular formula C14H10BrFO2. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromo-3-fluoroacetophenone and 3-methoxybenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows: [ \text{4-Bromo-3-fluoroacetophenone} + \text{3-Methoxybenzoyl chloride} \xrightarrow{\text{AlCl3}} \text{4-Bromo-3-fluoro-3’-methoxybenzophenone} ]

Industrial Production Methods

In industrial settings, the production of 4-Bromo-3-fluoro-3’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-3’-methoxybenzophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzophenones.

    Oxidation: Formation of benzophenone carboxylic acids or aldehydes.

    Reduction: Formation of benzophenone alcohols.

Scientific Research Applications

4-Bromo-3-fluoro-3’-methoxybenzophenone is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-3’-methoxybenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The methoxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluoro-2’-methoxybenzophenone
  • 3-Bromo-3’-fluoro-4’-methoxybenzophenone
  • 4-Bromo-3-chlorobenzophenone

Uniqueness

4-Bromo-3-fluoro-3’-methoxybenzophenone is unique due to the specific positioning of its substituents, which influences its reactivity and binding properties. The presence of both bromine and fluorine atoms enhances its electrophilic nature, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHOQJWPFZDYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641481
Record name (4-Bromo-3-fluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-75-1
Record name (4-Bromo-3-fluorophenyl)(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3-fluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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